molecular formula C9H10IN2Na3O12P2 B12389323 trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12389323
M. Wt: 596.00 g/mol
InChI Key: QWGVSYFNEAILDQ-SDVHSZPNSA-K
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Description

Trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxolan ring, and multiple phosphate groups. It is often used in biochemical and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate typically involves multiple steps, including the protection of hydroxyl groups, iodination of the pyrimidine ring, and phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous monitoring of reaction conditions, and purification processes such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodinated pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

Trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in nucleotide metabolism and is used in studies of DNA and RNA synthesis.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Uridine 5’-triphosphate trisodium salt: Similar in structure but lacks the iodinated pyrimidine ring.

    Trisodium phosphate: A simpler compound used in various industrial applications.

Uniqueness

The uniqueness of trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate lies in its iodinated pyrimidine ring and multiple phosphate groups, which confer specific biochemical properties and make it suitable for specialized research applications.

Properties

Molecular Formula

C9H10IN2Na3O12P2

Molecular Weight

596.00 g/mol

IUPAC Name

trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5?,6+,8-;;;/m1.../s1

InChI Key

QWGVSYFNEAILDQ-SDVHSZPNSA-K

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]

Origin of Product

United States

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